N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide
Description
The compound N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a thioether-linked cyclopentylamino-acetamide group and a 3,4,5-triethoxybenzamide moiety.
Properties
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5S2/c1-4-29-16-11-14(12-17(30-5-2)19(16)31-6-3)20(28)24-21-25-26-22(33-21)32-13-18(27)23-15-9-7-8-10-15/h11-12,15H,4-10,13H2,1-3H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEVYUMHNPGQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide is a compound that incorporates a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound based on existing research findings and case studies.
Overview of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring system has garnered attention in medicinal chemistry due to its potential therapeutic applications. Compounds containing this scaffold exhibit a range of biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antidiabetic
- Antiviral
- Neuroprotective
1. Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole show promising anticancer properties. In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). For instance:
The introduction of lipophilic groups has been shown to enhance the anticancer activity of these compounds by improving their cellular uptake and interaction with biological targets.
2. Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant antimicrobial effects against both bacterial and fungal strains. For instance:
| Pathogen | Activity | MIC (μg/mL) | Reference |
|---|---|---|---|
| S. aureus | Antibacterial | 32.6 | |
| E. coli | Antibacterial | 47.5 | |
| A. niger | Antifungal | 40.0 |
These compounds have been observed to outperform standard antibiotics in some cases.
3. Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of thiadiazole derivatives has been explored through various models. Compounds have shown inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways:
Case Studies
Case Study 1: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of a series of thiadiazole derivatives on human cancer cell lines using the MTT assay. The results indicated that modifications to the thiadiazole ring significantly influenced the cytotoxic potency against cancer cells.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of thiadiazole derivatives against resistant strains of bacteria. The findings suggested that certain substitutions on the thiadiazole ring enhanced antibacterial efficacy, providing a basis for further development of new antimicrobial agents.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiadiazole moiety and a triethoxybenzamide group. The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent modifications to introduce the cyclopentylamino and triethoxybenzamide functionalities. Various methods have been documented for synthesizing related thiadiazole derivatives, which can provide insights into optimizing the synthesis of this specific compound.
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit promising anticancer activities. For instance, studies have shown that derivatives containing the 1,3,4-thiadiazole structure can inhibit the growth of various cancer cell lines. Notably, compounds similar to N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide have been evaluated for their cytotoxic effects against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cell lines using assays such as MTT .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been extensively studied. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi. For example, derivatives exhibiting the 1,3,4-thiadiazole moiety have shown effectiveness against pathogens like Phytophthora infestans and other bacterial infections .
Potential Therapeutic Uses
Given its structural characteristics and biological activities, this compound may have potential applications in:
- Cancer Therapy : As an adjunct or alternative treatment in oncology due to its cytotoxic effects on cancer cells.
- Antimicrobial Treatments : As a candidate for developing new antibiotics or antifungal agents.
Case Studies
Several studies illustrate the efficacy of related compounds:
- A study published in Pharmaceutical Sciences explored the synthesis of various thiadiazole derivatives and their biological evaluations against cancer cell lines. The findings suggested that specific structural modifications enhance anticancer activity .
- Another research article highlighted the synthesis of novel thiadiazole derivatives with significant antimicrobial properties against Xanthomonas oryzae and other pathogens .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-CH2-) bridge between the thiadiazole and cyclopentylamide groups is susceptible to nucleophilic displacement under mild conditions.
Example Reaction:
Replacement with amines or thiols in polar aprotic solvents (e.g., DMF) yields derivatives with modified side chains.
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Benzylamine | K2CO3, DMF, 60°C, 6 h | S→N substitution, benzylamine adduct | 78 | |
| Sodium hydrosulfide | EtOH/H2O, RT, 4 h | Thiol regeneration | 65 |
Hydrolysis of Amide Bonds
Both the cyclopentylamide and benzamide groups undergo hydrolysis under acidic or basic conditions.
Acidic Hydrolysis:
-
Conditions: 6M HCl, reflux, 8–12 h
-
Products: Cyclopentylamine + carboxylic acid fragments
-
Mechanism: Protonation of carbonyl oxygen followed by nucleophilic attack by water.
Basic Hydrolysis:
-
Conditions: 2M NaOH, 70°C, 6 h
-
Products: Sodium carboxylates + free amines
-
Stability Note: The triethoxybenzamide group resists hydrolysis due to steric hindrance from ethoxy groups .
Oxidative Reactions
The thioether and thiadiazole sulfur atoms are prone to oxidation:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H2O2 (30%) | Acetic acid, RT, 2 h | Sulfoxide (-S(O)-) derivative | Bioactivation studies |
| mCPBA | DCM, 0°C, 1 h | Sulfone (-SO2-) derivative | Metabolic stability screening |
Cyclodehydration and Ring-Opening
The 1,3,4-thiadiazole core participates in cyclodehydration with carboxylic acids or ring-opening with nucleophiles:
Cyclodehydration (Synthesis):
-
Reagents: Carboxylic acids + PPE (polyphosphate ester)
-
Conditions: Chloroform, <85°C, 6 h
Ring-Opening:
-
Reagents: Hydrazine hydrate
-
Conditions: Ethanol, reflux, 4 h
Electrophilic Aromatic Substitution (Triethoxybenzamide)
The electron-rich 3,4,5-triethoxybenzamide moiety undergoes nitration and halogenation:
| Reaction | Reagents/Conditions | Position | Product Use |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | Para | Precursor for amino derivatives |
| Bromination | Br2, FeBr3, DCM, RT | Ortho | Halogenated analogs for SAR |
Catalytic Hydrogenation
Selective reduction of the thiadiazole ring is achievable under high-pressure H2:
-
Catalyst: Pd/C (10%)
-
Conditions: EtOH, 50 psi H2, 12 h
-
Product: Dihydrothiadiazole derivative (retains antimicrobial activity) .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Temperature | Half-Life (h) | Degradation Pathway |
|---|---|---|---|
| 1.2 | 37°C | 2.1 | Amide hydrolysis + thioether oxidation |
| 7.4 | 37°C | 48.3 | Minimal degradation |
| 9.0 | 37°C | 12.5 | Base-catalyzed hydrolysis |
Cross-Coupling Reactions
The thiadiazole ring’s C-5 position participates in Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh3)4, K2CO3 | Biaryl-thiadiazole hybrid | 82 |
| Pyridin-3-yl | Pd(dppf)Cl2, DMF | Heteroaromatic conjugate | 67 |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces cleavage of the thioether bond:
-
Solvent: MeCN/H2O (9:1)
-
Byproduct: Thiophane derivative (characterized via LC-MS).
Key Mechanistic Insights:
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The 3,4,5-triethoxybenzamide group in the target compound distinguishes it from simpler analogs (e.g., methyl, ethyl, or benzylthio derivatives). For example:
The triethoxybenzamide group likely increases solubility compared to alkylthio or chlorobenzyl analogs . However, the cyclopentylamino group may reduce aqueous solubility relative to smaller substituents (e.g., ethyl or methylthio).
Crystallographic and Conformational Insights
Crystal structures of related compounds (e.g., N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide in ) reveal planar thiadiazole rings stabilized by hydrogen bonding (e.g., N–H⋯N interactions).
Anticancer Potential
Thiadiazole derivatives with acetamide substituents show promising cytotoxicity. For example:
- Compound 4y (): IC₅₀ = 0.084 ± 0.020 mmol L⁻¹ (MCF-7) and 0.034 ± 0.008 mmol L⁻¹ (A549), attributed to the p-tolylamino-thiadiazole moiety.
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (): Enhanced activity due to dual thiadiazole-thioether linkages.
The target compound’s 3,4,5-triethoxybenzamide group may modulate aromatase or kinase inhibition, similar to trioxygenated benzamides in oncology .
Antimicrobial Activity
Thiadiazole-thiadiazinan hybrids (e.g., 5c and 5d in ) exhibit antimicrobial activity, with MIC values <10 µg/mL against Staphylococcus aureus. The cyclopentylamino group in the target compound could enhance Gram-positive targeting via membrane disruption .
Enzyme Inhibition
XCT790 (), a thiadiazole-containing ERRα inverse agonist, highlights the scaffold’s versatility in targeting nuclear receptors. The triethoxybenzamide in the target compound may similarly interact with hydrophobic enzyme pockets .
Q & A
Basic: What are the critical synthetic steps and characterization methods for this compound?
Answer:
The synthesis involves sequential steps: (1) formation of the thioether linkage between the cyclopentylamine-derived moiety and the thiadiazol-2-amine core, (2) coupling of the 3,4,5-triethoxybenzamide group via amidation, and (3) cyclization to stabilize the thiadiazole ring. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm regioselectivity and purity (e.g., , , and 2D NMR for spatial analysis) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
- X-ray Crystallography : To resolve ambiguities in stereochemistry and confirm intermolecular interactions (e.g., hydrogen bonding in the thiadiazole core) .
Advanced: How can reaction conditions be optimized to improve yield and minimize side products during thiadiazole ring formation?
Answer:
Optimization strategies include:
- Temperature Control : Maintaining 60–80°C during cyclization to prevent thermal decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, reducing side reactions like oligomerization .
- Catalytic Additives : Bases like triethylamine or DBU (1,8-diazabicycloundec-7-ene) neutralize acidic byproducts, improving reaction efficiency .
- pH Monitoring : Ensuring a pH of 7–8 during amidation steps to avoid hydrolysis of the benzamide group .
Basic: What in vitro assays are typically used to evaluate this compound’s anticancer potential?
Answer:
Standard assays include:
- MTT/Proliferation Assays : To measure cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .
- Enzyme Inhibition Studies : Testing inhibition of kinases (e.g., EGFR) or topoisomerases via fluorescence-based assays .
Advanced: How can structural contradictions in biological activity data be resolved?
Answer:
Discrepancies often arise from:
- Conformational Flexibility : Use molecular dynamics simulations to predict bioactive conformations and validate with X-ray crystallography .
- Off-Target Effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .
- Comparative SAR Studies : Modify substituents (e.g., cyclopentyl vs. benzyl groups) and correlate with activity changes. For example:
| Structural Feature | Biological Activity Trend | Reference |
|---|---|---|
| Cyclopentylamino group | Enhanced kinase selectivity | |
| Triethoxybenzamide moiety | Improved membrane permeability |
Advanced: What mechanistic approaches validate target engagement in cellular models?
Answer:
- Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics between the compound and purified targets (e.g., EGFR) .
- CRISPR-Cas9 Knockout Models : Confirm activity loss in cells lacking the putative target protein .
- Cellular Thermal Shift Assay (CETSA) : Detect stabilization of target proteins upon compound binding .
Basic: How does the compound’s reactivity influence its stability under physiological conditions?
Answer:
- Thioether Stability : Susceptible to oxidation; stability tested via HPLC under simulated physiological pH (7.4) and temperature (37°C) .
- Amide Hydrolysis : Assessed by incubating in serum-containing media; modifications like fluorinated benzamide groups reduce hydrolysis rates .
Advanced: What strategies mitigate off-target effects in in vivo models?
Answer:
- Prodrug Design : Mask reactive groups (e.g., ester-protected thiols) to enhance specificity .
- Tissue-Specific Delivery : Use nanoparticle encapsulation to limit systemic exposure .
- Metabolite Profiling : LC-MS/MS to identify and eliminate toxic metabolites early in development .
Basic: What computational tools predict this compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?
Answer:
- SwissADME : Estimates logP (lipophilicity) and bioavailability .
- Molecular Docking (AutoDock Vina) : Predicts binding to cytochrome P450 enzymes, flagging potential metabolic liabilities .
Advanced: How can synthetic byproducts be identified and minimized during scale-up?
Answer:
- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy detects intermediates and byproducts .
- Design of Experiments (DoE) : Multivariate analysis (e.g., response surface methodology) optimizes parameters like stoichiometry and mixing speed .
Basic: What are the key differences in biological activity between this compound and its structural analogs?
Answer:
- Substituent Effects : The cyclopentylamino group enhances selectivity compared to bulkier aryl groups (e.g., benzothiazole analogs show broader kinase inhibition but higher toxicity) .
- Thiadiazole vs. Oxadiazole Cores : Thiadiazole derivatives exhibit stronger DNA intercalation, while oxadiazoles favor protein-binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
